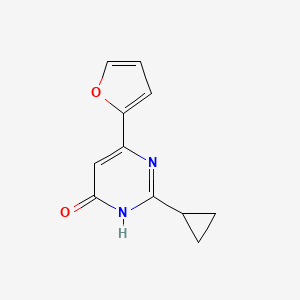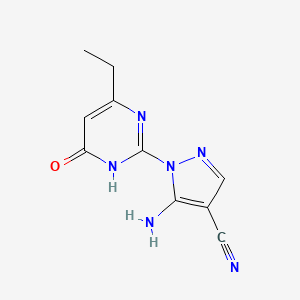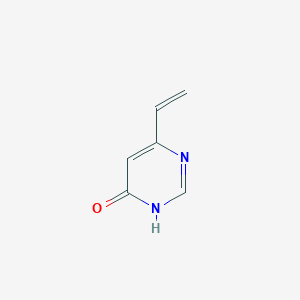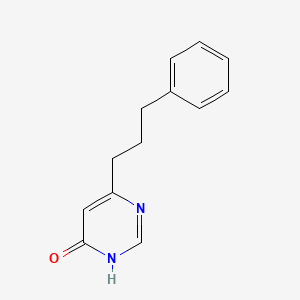
6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Vue d'ensemble
Description
This usually includes the compound’s systematic name, its common names, and its structural formula.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction occurs.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and the types of bonds between the atoms.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Aminolysis Reactions
The compound has been utilized in studies examining aminolysis reactions, highlighting its reactivity with various amines under specific conditions. The study by Novakov et al. (2017) detailed the reaction of a similar compound with amines, exploring the influence of steric and electronic factors on the aminolysis and alcoholysis outcomes, offering insights into its chemical behavior and potential applications in organic synthesis Novakov et al., 2017.
Synthesis of Antifungal Agents
Research into the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involves the use of pyrimidinone derivatives as key intermediates. The study outlines the synthetic pathway and the importance of diastereocontrol, highlighting the compound's relevance in the development of pharmaceutical agents Butters et al., 2001.
Microwave-Assisted Synthesis
Dabiri et al. (2007) reported on the efficient synthesis of Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives via a one-pot process under microwave-assisted conditions, utilizing 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one among other reagents. This study showcases the compound's application in facilitating rapid and high-yield chemical syntheses Dabiri et al., 2007.
Development of Trifluoromethylated Analogues
Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. This research demonstrates the compound's utility in the synthesis of novel organic molecules with potential biological activity Sukach et al., 2015.
Antibacterial and Antifungal Activities
Studies on thiazolo[2,3-b]dihydropyrimidinone derivatives, incorporating the 4-methylthiophenyl moiety, have revealed moderate to excellent antibacterial and antifungal activities, suggesting the compound's potential in medicinal chemistry for developing new antimicrobial agents Ashok et al., 2007.
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as the hazards associated with the compound.
Orientations Futures
This involves discussing potential future research directions, such as new synthesis methods, potential applications, or further investigations into the compound’s properties.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help you find this information. Alternatively, you could consider reaching out to a chemist or a chemistry professor. They might be able to provide more specific information or guide you to the appropriate resources.
Propriétés
IUPAC Name |
4-(2,6-difluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-17-11-14-8(5-9(16)15-11)10-6(12)3-2-4-7(10)13/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPLYCXBAVLNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)





![5-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1486746.png)

![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide](/img/structure/B1486751.png)




